5,7-Hexadecadiynoic acid
Overview
Description
5,7-Hexadecadiynoic acid is a diacetylenic acid . It participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) . The FT-Raman and FT-IR spectra of 5,7-hexadecadiynoic acid have been recorded and assigned . It may be used in the preparation of poly (HDDA)/zinc oxide (ZnO) nanocomposites .
Synthesis Analysis
5,7-Hexadecadiynoic acid can be synthesized through a multi-step process of chemical reactions. The most common synthesis method is by the Sonogashira coupling of 7-bromoheptadec-11-ynoic acid with a terminal alkynyl group.Molecular Structure Analysis
The molecular formula of 5,7-Hexadecadiynoic acid is C16H24O2 . It has an average mass of 248.361 Da and a monoisotopic mass of 248.177628 Da .Chemical Reactions Analysis
As a diacetylenic acid, 5,7-Hexadecadiynoic acid participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) .Physical And Chemical Properties Analysis
5,7-Hexadecadiynoic acid appears as a solid . It has a melting point of 44-48 °C (lit.) . Its solubility is limited in water yet it is soluble in organic solvents such as DMSO and ethanol.Scientific Research Applications
1. Antimicrobial and Topoisomerase I Inhibition
5,7-Hexadecadiynoic acid has demonstrated antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Additionally, it exhibits inhibitory activity against human topoisomerase I, an enzyme involved in DNA replication and repair, suggesting its potential in antimicrobial and cancer research (Carballeira et al., 2002).
2. Metabolic Studies in Rats
Research involving 5,7-hexadecadiynoic acid has been conducted to study its metabolism in rats. This study provides insights into the metabolic pathways of acetylenic fatty acids, which is crucial for understanding their biological activities and potential therapeutic applications (Bernhard & Kaempf, 1970).
3. Disease Control Applications
5,7-Hexadecadiynoic acid is implicated in the production of compounds used for controlling disease-carrying mosquitos. Its production in the seed of Kochia scoparia and the isolation of related enzymes suggests its application in public health and disease control (Whitney et al., 2000).
4. Antifungal Properties
Research into synthesized acetylenic fatty acids, including variants of hexadecadiynoic acid, has shown significant antifungal activity. This suggests potential uses in developing antifungal treatments and understanding the molecular basis of their efficacy (Carballeira et al., 2006).
5. Fatty Acid Synthesis and Plant Biology
Studies on Arabidopsis have shown the role of hexadecadiynoic acid derivatives in fatty acid synthesis and their significance in plant biology, especially in relation to thylakoid membranes in chloroplasts. This research is fundamental to understanding plant physiology and biochemistry (Heilmann et al., 2004).
6. Synthesis for Higher Unsaturated Compounds
5,7-Hexadecadiynoic acid has been used as an intermediate in the synthesis of more complex molecules like arachidonic acid. This underscores its importance in organic synthesis and pharmaceutical research (Steen et al., 2010).
Safety And Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
hexadeca-5,7-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNONNBJKKVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584220 | |
Record name | Hexadeca-5,7-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Hexadecadiynoic acid | |
CAS RN |
28393-01-3 | |
Record name | Hexadeca-5,7-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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